molecular formula C18H16NNaO3S B12301368 Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate CAS No. 94135-04-3

Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate

Cat. No.: B12301368
CAS No.: 94135-04-3
M. Wt: 349.4 g/mol
InChI Key: BRYZHEJHXSOPQF-UHFFFAOYSA-M
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Description

Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate is a chemical compound with the molecular formula C18H16NNaO3S. It is known for its unique structure, which includes an isoindole moiety, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate typically involves the reaction of 2-(4-bromophenyl)butyric acid with 1,3-dihydro-1-oxo-2H-isoindole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, nitro compounds, and halogenated derivatives .

Scientific Research Applications

Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate involves its interaction with specific molecular targets. The isoindole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate is unique due to its specific combination of an isoindole moiety with a butyrate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

94135-04-3

Molecular Formula

C18H16NNaO3S

Molecular Weight

349.4 g/mol

IUPAC Name

sodium;2-[4-[(3-oxo-1H-isoindol-2-yl)sulfanyl]phenyl]butanoate

InChI

InChI=1S/C18H17NO3S.Na/c1-2-15(18(21)22)12-7-9-14(10-8-12)23-19-11-13-5-3-4-6-16(13)17(19)20;/h3-10,15H,2,11H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

BRYZHEJHXSOPQF-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+]

Origin of Product

United States

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